molecular formula C14H9Cl2NO3 B12501195 3-{[(2,4-Dichlorophenyl)carbonyl]amino}benzoic acid

3-{[(2,4-Dichlorophenyl)carbonyl]amino}benzoic acid

Cat. No.: B12501195
M. Wt: 310.1 g/mol
InChI Key: UABXYLZCYFPJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorobenzamido)benzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms attached to the benzene ring and an amide group linking the benzene ring to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzamido)benzoic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 3-(2,4-dichlorobenzamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Scientific Research Applications

3-(2,4-Dichlorobenzamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorobenzamido)benzoic acid is unique due to its specific substitution pattern and the presence of both amide and carboxylic acid functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H9Cl2NO3

Molecular Weight

310.1 g/mol

IUPAC Name

3-[(2,4-dichlorobenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H9Cl2NO3/c15-9-4-5-11(12(16)7-9)13(18)17-10-3-1-2-8(6-10)14(19)20/h1-7H,(H,17,18)(H,19,20)

InChI Key

UABXYLZCYFPJFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.